molecular formula C13H19N3 B2734060 N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine CAS No. 1607290-16-3

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2734060
CAS No.: 1607290-16-3
M. Wt: 217.316
InChI Key: YALLMISRTHQTEG-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an ethylpyrazolylmethyl group, and a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Synthesis of the Ethylpyrazolylmethyl Group: This involves the alkylation of pyrazole with an ethyl halide under basic conditions.

    Coupling of the Two Fragments: The cyclopropylmethyl and ethylpyrazolylmethyl groups are coupled using a suitable linker, such as a propargylamine derivative, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkyne group.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-yn-1-amine
  • N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-3-yl)methyl]prop-2-yn-1-amine
  • N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-5-yl)methyl]prop-2-yn-1-amine

Uniqueness

N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine is unique due to the specific positioning of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-3-7-15(9-12-5-6-12)10-13-8-14-16(4-2)11-13/h1,8,11-12H,4-7,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALLMISRTHQTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC#C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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